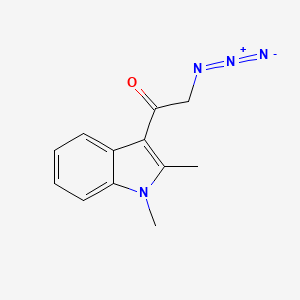
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate
Descripción general
Descripción
Synthesis Analysis
Ethyl 2-chloronicotinate is used as a pharmaceutical intermediate . The synthesis involves heating 2-Chloropyridine-3-carboxylic acid and thionyl chloride in benzene under reflux .Molecular Structure Analysis
The molecular formula of Ethyl 2-chloro-6-(4-methylphenyl)nicotinate is C15H14ClNO2 . The molecular weight is 275.734 .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, Ethyl 2-chloro-6-(4-methylphenyl)nicotinate is primarily used as a chemical building block for the synthesis of various compounds. Its ester group and aromatic ring make it a versatile precursor in the design of drugs targeting diverse biological pathways .
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. Its reactive sites allow for selective modifications, enabling the creation of complex molecules for further chemical exploration . The chloro and ester groups, in particular, offer points of reactivity for substitutions and coupling reactions essential in synthetic chemistry.
Material Science
In material science, the compound’s molecular structure could be utilized to develop novel materials with specific optical or electrical properties. Its aromatic ring system may contribute to the stability and rigidity of polymers or small molecule-based materials .
Biochemistry Research
The compound finds applications in biochemistry research where it may be used to study enzyme-substrate interactions or as a moiety in the modification of biomolecules to investigate biological processes .
Agricultural Studies
While direct applications in agriculture are not well-documented, compounds like Ethyl 2-chloro-6-(4-methylphenyl)nicotinate could be investigated for their potential use in the synthesis of agrochemicals or as additives to improve crop resilience .
Environmental Science
In environmental science, research might explore the compound’s breakdown products and their environmental impact. Understanding its degradation pathways can inform the development of more eco-friendly chemicals .
Propiedades
IUPAC Name |
ethyl 2-chloro-6-(4-methylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-3-19-15(18)12-8-9-13(17-14(12)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMIUGJKWDKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)









![1-[(4-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B1446276.png)
